1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
Overview
Description
1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE is a complex organic compound with a unique structure that combines a chlorinated phenoxyethyl group, a pyrrolidine ring, and an indole core
Preparation Methods
The synthesis of 1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the chlorinated phenoxyethyl intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but generally involve controlled temperatures and solvent systems.
Scientific Research Applications
1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE can be compared with similar compounds, such as:
1-[2-(4-Chlorophenoxy)ethyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole: This compound lacks the methyl group on the phenoxy ring, which may affect its reactivity and biological activity.
1-[2-(4-Methylphenoxy)ethyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole: This compound lacks the chlorine atom, which can influence its chemical properties and interactions.
1-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-(pyrrolidine-1-carbothioyl)-1H-pyrrole: This compound has a pyrrole ring instead of an indole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-pyrrolidin-1-ylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c1-16-14-17(8-9-20(16)23)26-13-12-25-15-19(18-6-2-3-7-21(18)25)22(27)24-10-4-5-11-24/h2-3,6-9,14-15H,4-5,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGCAIRXWIEJIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCCC4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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